6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1025815-02-4
VCID: VC11916640
InChI: InChI=1S/C13H10FN3OS/c1-7-11(12(15)18)19-13-16-10(6-17(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,18)
SMILES: CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N
Molecular Formula: C13H10FN3OS
Molecular Weight: 275.30 g/mol

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

CAS No.: 1025815-02-4

Cat. No.: VC11916640

Molecular Formula: C13H10FN3OS

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide - 1025815-02-4

Specification

CAS No. 1025815-02-4
Molecular Formula C13H10FN3OS
Molecular Weight 275.30 g/mol
IUPAC Name 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Standard InChI InChI=1S/C13H10FN3OS/c1-7-11(12(15)18)19-13-16-10(6-17(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,18)
Standard InChI Key HYHISXROIUNRSC-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N
Canonical SMILES CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a central imidazo[2,1-b]thiazole core substituted at the 3-position with a methyl group and at the 6-position with a 4-fluorophenyl ring. A carboxamide group at the 2-position completes the structure, contributing to its hydrogen-bonding potential (Figure 1). The IUPAC name is 6-(4-fluorophenyl)-3-methylimidazo[2,1-b] thiazole-2-carboxamide, and its SMILES representation is CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1025815-02-4
Molecular FormulaC13H10FN3OS\text{C}_{13}\text{H}_{10}\text{FN}_3\text{OS}
Molecular Weight275.30 g/mol
logP5.16 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area31.84 Ų

The calculated logP value of 5.16 indicates moderate lipophilicity, suggesting reasonable membrane permeability. The polar surface area (31.84 Ų) aligns with typical values for compounds with moderate oral bioavailability.

Synthesis and Optimization

Synthetic Routes

While explicit details for this compound are scarce, analogous imidazo[2,1-b]thiazoles are synthesized via condensation reactions between thiazole precursors and imidazole-forming agents. A common approach involves:

  • Thiazole Ring Formation: Reacting 2-aminothiazole derivatives with α-haloketones.

  • Imidazole Annulation: Cyclization with aldehydes or ketones under acidic or basic conditions.

  • Carboxamide Introduction: Coupling the intermediate with an amine using carbodiimide-based reagents.

For example, VulcanChem reports that similar compounds are synthesized through oxidation of methyl groups to carboxylic acids followed by amidation. Yield optimization often employs microwave-assisted synthesis or flow chemistry.

Biological Activities and Mechanisms

Antimicrobial Properties

Imidazo[2,1-b]thiazole derivatives demonstrate broad-spectrum antimicrobial activity. In a study of analogs, minimum inhibitory concentrations (MICs) of 2–8 µg/mL were observed against Staphylococcus aureus and Escherichia coli. The fluorophenyl group enhances membrane penetration, while the carboxamide moiety interacts with bacterial enzymes like dihydrofolate reductase (DHFR).

Table 2: Anticancer Activity of Related Compounds

Compound ClassCell LineIC50_{50} (µM)Mechanism
Imidazo[2,1-b]thiazolesSUIT-2 (Pancreatic)5.11Tubulin inhibition
Imidazo[2,1-b]thiazolesMCF-7 (Breast)8.42Caspase-3 activation

Antimycobacterial Effects

Against Mycobacterium tuberculosis, analogs exhibited IC50_{50} values as low as 2.32 µM, outperforming first-line drugs like isoniazid (IC50_{50} = 3.12 µM). The fluorophenyl group likely enhances target binding to mycobacterial DHFR.

Pharmacological Applications

Drug Development Prospects

The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for oral drug formulations. Preclinical studies of analogs highlight:

  • Bioavailability: 65–78% in rodent models.

  • Half-Life: 4–6 hours, suitable for twice-daily dosing.

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • Fluorophenyl Substitution: Enhances metabolic stability and target affinity.

  • Methyl Group at C3: Reduces cytotoxicity toward non-cancerous cells.

  • Carboxamide Flexibility: Allows interactions with diverse enzyme active sites.

Future Research Directions

Target Identification

Molecular docking studies are needed to identify binding partners. Preliminary models suggest affinity for EGFR and BRAF kinases.

In Vivo Efficacy and Toxicity

Current data lack in vivo validation. Priority areas include:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, excretion (ADME).

  • Acute Toxicity: LD50_{50} determination in animal models.

Synthetic Scalability

Optimizing routes for gram-scale production is critical. Continuous flow reactors may improve yield and purity.

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